

# Golvatinib: A Technical Guide to its Chemical Structure, Properties, and Dual Kinase Inhibition

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## Compound of Interest

Compound Name: *Golvatinib*

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## Abstract

**Golvatinib**, also known as E7050, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2).<sup>[1][2]</sup> These kinases are critical mediators of tumor cell proliferation, survival, migration, and angiogenesis.<sup>[1]</sup> This technical guide provides a comprehensive overview of **Golvatinib**'s chemical structure, physicochemical properties, and its mechanism of action, with a focus on the experimental methodologies used to characterize its activity.

## Chemical Structure and Physicochemical Properties

**Golvatinib** is classified as an aromatic ether.<sup>[1]</sup> Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	1-N'-[2-fluoro-4-[[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]-4-pyridinyl]oxy]phenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide	[1]
Molecular Formula	C <sub>33</sub> H <sub>37</sub> F <sub>2</sub> N <sub>7</sub> O <sub>4</sub>	[1]
Molecular Weight	633.7 g/mol	[1]
CAS Number	928037-13-2	[1]
Appearance	White to off-white solid	[3]
Solubility	Soluble in DMSO (20 mg/mL), slightly soluble in Methanol and DMF. Insoluble in water.	[3][4][5]
Stability	Store at -20°C for up to 2 years as a powder. In DMSO, stable for 2 weeks at 4°C and 6 months at -80°C.	[1]
SMILES	<chem>CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F</chem>	[2]
InChIKey	UQRCJCNVNUFYDX-UHFFFAOYSA-N	[2]

## Mechanism of Action: Dual Inhibition of c-Met and VEGFR-2

**Golvatinib** exerts its anti-tumor activity by competitively inhibiting the ATP-binding sites of both c-Met and VEGFR-2, thereby blocking their phosphorylation and downstream signaling.[6] This

dual inhibition addresses two significant pathways in cancer progression.

## Inhibition of c-Met Signaling

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream pathways, including the PI3K/Akt and RAS/MAPK cascades, which promote cell proliferation, survival, and motility. **Golvatinib** has been shown to potently inhibit HGF-induced c-Met autophosphorylation.<sup>[7]</sup>

## Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Its ligand, VEGF, stimulates VEGFR-2, leading to the activation of pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways in endothelial cells. **Golvatinib** effectively blocks VEGF-induced VEGFR-2 phosphorylation.<sup>[7]</sup>

The inhibitory activity of **Golvatinib** against these kinases and various cancer cell lines is summarized in the table below.

Target/Cell Line	IC <sub>50</sub> (nM)	Assay Type
c-Met (cell-free)	14	Kinase Assay
VEGFR-2 (cell-free)	16	Kinase Assay
MKN45 (gastric cancer)	37	Cell Proliferation
EBC-1 (lung cancer)	6.2	Cell Proliferation
Hs746T (gastric cancer)	23	Cell Proliferation
SNU-5 (gastric cancer)	24	Cell Proliferation

## Experimental Protocols

### Western Blotting for c-Met and VEGFR-2 Phosphorylation

This protocol details the methodology used to assess the inhibitory effect of **Golvatinib** on c-Met and VEGFR-2 phosphorylation in cultured cells.

### 1. Cell Culture and Treatment:

- Human gastric cancer cell lines (e.g., MKN45) and human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.
- For c-Met phosphorylation analysis, MKN45 cells are treated with varying concentrations of **Golvatinib** for 2 hours.
- For VEGFR-2 phosphorylation, HUVECs are serum-starved for 24 hours, then pre-incubated with **Golvatinib** for 1 hour, followed by stimulation with VEGF (20 ng/mL) for 5 minutes.

### 2. Cell Lysis:

- Cells are washed with cold PBS and lysed on ice with a lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1.5 mM MgCl<sub>2</sub>, 1 mM EDTA, 100 mM NaF, 1 mM PMSF, 1 mM sodium orthovanadate, and a protease inhibitor cocktail).[4]

### 3. Protein Quantification:

- Protein concentration in the lysates is determined using a BCA or Bradford protein assay.

### 4. SDS-PAGE and Western Blotting:

- Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- The membrane is then incubated overnight at 4°C with primary antibodies.
  - For c-Met: anti-phospho-c-Met (Tyr1234/1235) and anti-total c-Met antibodies.[4]
  - For VEGFR-2: anti-phospho-VEGFR-2 (Tyr996) and anti-total VEGFR-2 antibodies.[4]
- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

## Cell Proliferation Assay

This protocol outlines the procedure to determine the effect of **Golvatinib** on the growth of cancer cell lines.

### 1. Cell Seeding:

- Cells (e.g., MKN45, EBC-1) are seeded in 96-well plates at a density of 1,500 cells/well in 100  $\mu$ L of culture medium.

### 2. Compound Treatment:

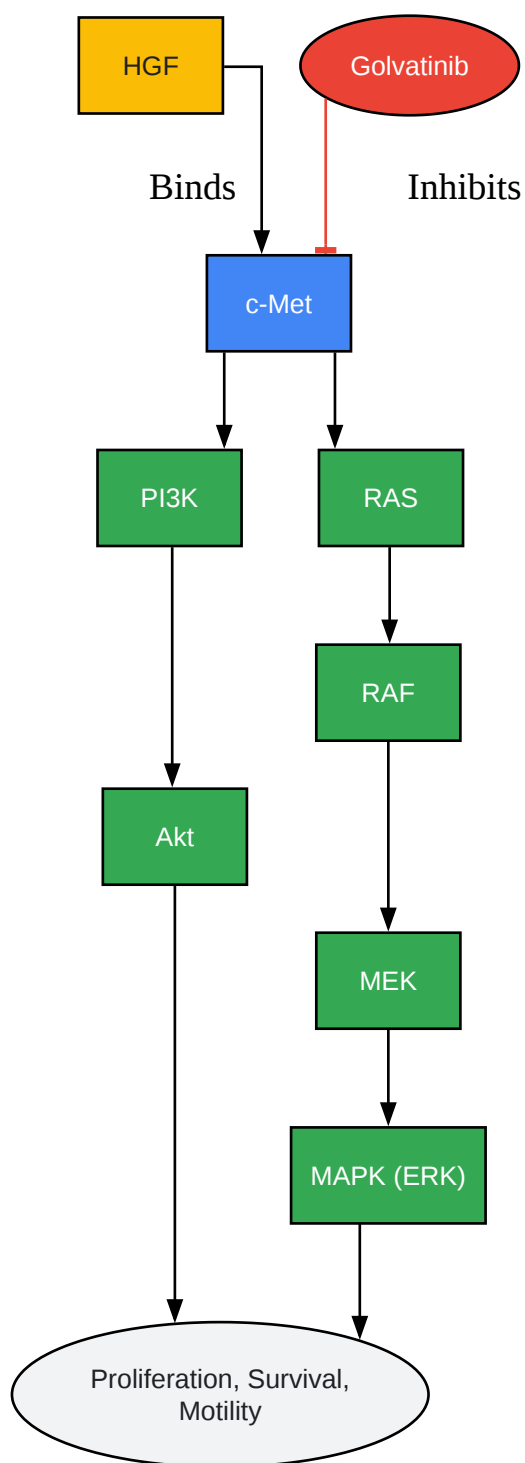
- After 24 hours, cells are treated with various concentrations of **Golvatinib** and incubated for 72 hours.

### 3. Viability Assessment:

- A cell viability reagent such as WST-8 is added to each well and incubated for 1-4 hours.
- The absorbance is measured at 450 nm using a microplate reader.
- The IC<sub>50</sub> values are calculated from the dose-response curves.

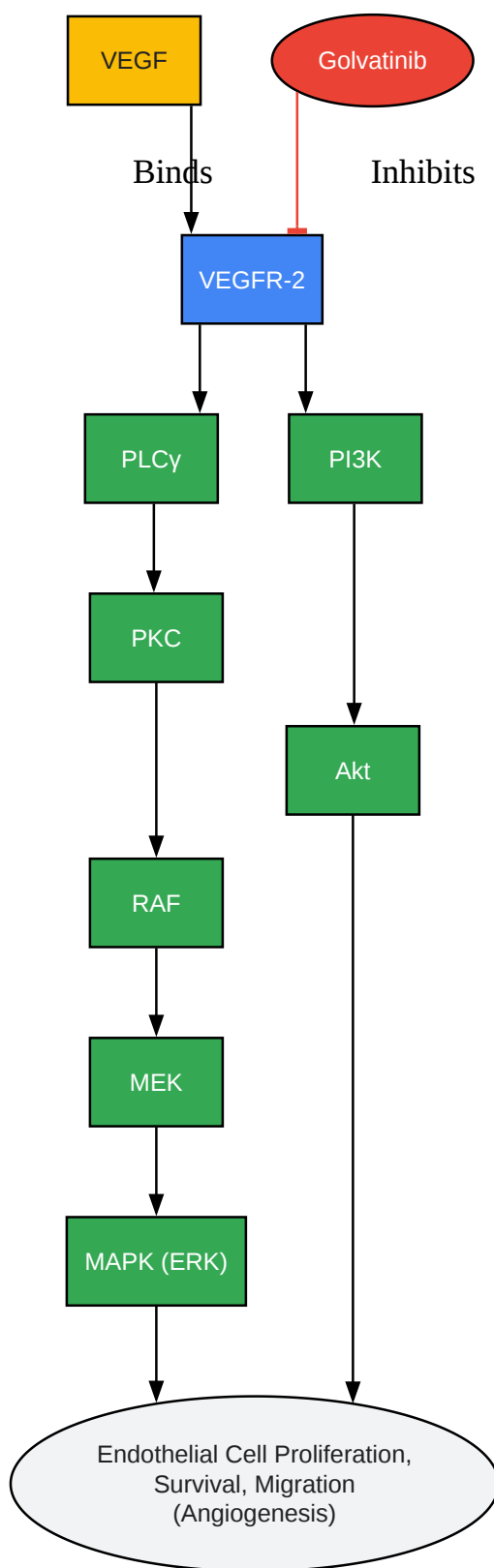
## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways inhibited by **Golvatinib** and a typical experimental workflow for its characterization.



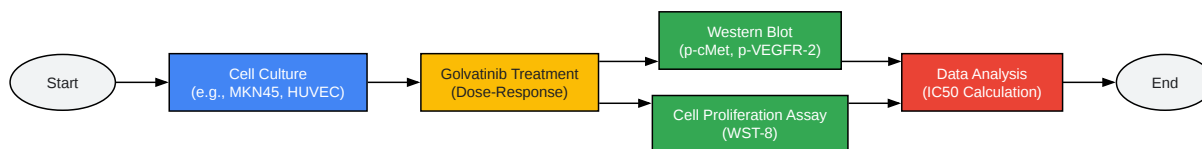
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Caption: **Golvatinib** inhibits the HGF/c-Met signaling pathway.



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Caption: **Golvatinib** inhibits the VEGF/VEGFR-2 signaling pathway.



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Caption: Experimental workflow for **Golvatinib** characterization.

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